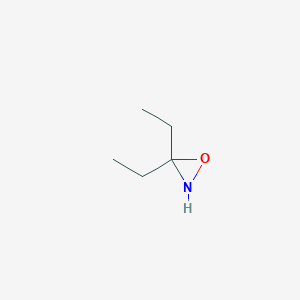
3,3-Diethyloxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethyloxaziridine is an organic compound that features a three-membered heterocycle containing oxygen, nitrogen, and carbon atoms. This compound is part of the oxaziridine family, known for their strained ring structures and unique reactivity. Oxaziridines are versatile oxidants and have been widely studied for their applications in organic synthesis, particularly in oxidation and amination reactions .
Preparation Methods
The synthesis of 3,3-Diethyloxaziridine typically involves the oxidation of imines with peracids or the amination of carbonyl compounds. One common method is the oxidation of an imine precursor using a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the oxaziridine ring.
Industrial production methods for oxaziridines, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3,3-Diethyloxaziridine undergoes a variety of chemical reactions, primarily due to its strained ring structure and the presence of both oxygen and nitrogen atoms. Some of the key reactions include:
Oxidation: this compound can act as an oxidizing agent, transferring an oxygen atom to substrates such as alkenes, sulfides, and amines.
Hydrolysis: In acidic conditions, this compound can hydrolyze to form diethyl ketone and acetaldehyde.
Common reagents used in these reactions include m-CPBA for oxidation and various nucleophiles for amination reactions. The major products formed depend on the specific reaction conditions and substrates used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,3-Diethyloxaziridine involves the transfer of oxygen or nitrogen atoms to substrates. This is facilitated by the strained three-membered ring structure, which makes the compound highly reactive. The oxygen transfer typically occurs through a concerted mechanism, where the oxygen atom is transferred to the substrate in a single step . The nitrogen transfer can involve the formation of an intermediate complex, followed by the transfer of the nitrogen atom to the substrate .
Comparison with Similar Compounds
3,3-Diethyloxaziridine is similar to other oxaziridines, such as 2,3,3-triethyloxaziridine and N-sulfonyloxaziridines. it is unique in its specific reactivity and the types of reactions it can undergo. For example, 2,3,3-triethyloxaziridine has been shown to undergo hydrolysis to form different products compared to this compound . N-sulfonyloxaziridines, on the other hand, are more commonly used for asymmetric oxidation reactions due to their ability to induce chirality in the products .
Properties
CAS No. |
50673-00-2 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
3,3-diethyloxaziridine |
InChI |
InChI=1S/C5H11NO/c1-3-5(4-2)6-7-5/h6H,3-4H2,1-2H3 |
InChI Key |
SFWLZJZMXZROEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(NO1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















